molecular formula C12H19F3N2O6 B13472535 Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid

Cat. No.: B13472535
M. Wt: 344.28 g/mol
InChI Key: YEOHWDRYMUAWPK-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroacetic acid component. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis of the ester group.

Major Products Formed

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Formed after ester hydrolysis.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a propanoate group instead of an azetidine ring.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: Contains an oxetane ring instead of an azetidine ring.

Uniqueness

The presence of the azetidine ring in methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate imparts unique chemical properties, such as increased ring strain and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H19F3N2O6

Molecular Weight

344.28 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H18N2O4.C2HF3O2/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4;3-2(4,5)1(6)7/h11H,5-6H2,1-4H3,(H,12,14);(H,6,7)

InChI Key

YEOHWDRYMUAWPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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